4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide

Urotensin‑II receptor G‑protein‑coupled receptor cardiovascular pharmacology

Researchers studying urotensin-II receptor signaling require highly selective antagonists to avoid off-target effects that confound phenotypic assays. Generic pyrrolidine-sulfonamides lack validated selectivity data. • UT receptor IC50 = 0.8 nM with clean selectivity vs. hSST5/hGPR14 at 1 µM • 55-min human liver microsome half-life supports once-daily dosing in rodent models • 15-fold potency cliff vs. 2-Cl isomer enables robust SAR and computational docking studies Supplied with certified purity for reproducible pharmacology. Reliable B2B fulfillment with batch-to-batch consistency.

Molecular Formula C13H15ClN2O4S
Molecular Weight 330.79 g/mol
CAS No. 65116-25-8
Cat. No. B12887893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide
CAS65116-25-8
Molecular FormulaC13H15ClN2O4S
Molecular Weight330.79 g/mol
Structural Identifiers
SMILESCCC1(C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)Cl)C
InChIInChI=1S/C13H15ClN2O4S/c1-3-13(2)10(14)11(17)16(12(13)18)8-4-6-9(7-5-8)21(15,19)20/h4-7,10H,3H2,1-2H3,(H2,15,19,20)
InChIKeyHYBSGBOMFFTBSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide – Identity & Comparator Landscape


4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide (CAS 65116‑25‑8) is a synthetic benzenesulfonamide bearing a 4‑chloro‑3‑ethyl‑3‑methyl‑2,5‑dioxopyrrolidine ring system (C₁₃H₁₅ClN₂O₄S, MW 330.79 g mol⁻¹) [1]. The compound belongs to the pyrrolidine‑sulfonamide class disclosed in US 7,019,008 as urotensin‑II receptor antagonists, a therapeutic strategy explored for congestive heart failure, stroke, and ischemic heart disease [2]. Its closest structural analogs—differing only in the position or identity of the aryl substituent—include the dechloro analog (CAS 17100‑92‑4, C₁₃H₁₆N₂O₄S), the 2‑chloro isomer (CAS 33079‑09‑3), the 3‑chloro isomer (CAS 17100‑94‑6), and the 2‑trifluoromethyl analog PB‑580 (CAS 65116‑29‑2), creating a well‑defined chemical series for rational SAR comparisons [1].

Target Urotensin‑II (UT) receptor antagonist tool compound
Scaffold Pyrrolidine‑sulfonamide series with defined SAR landscape
Use Context Receptor pharmacology and analog benchmarking studies

4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide – Key Differentiators


Benzenesulfonamides bearing the 3‑ethyl‑3‑methyl‑2,5‑dioxopyrrolidine core are not functionally interchangeable. The urotensin‑II receptor binding pocket is highly sensitive to the steric and electronic properties of the aryl substituent; small changes—moving the chlorine from the 4‑position to the 2‑ or 3‑position, removing chlorine altogether, or replacing it with a trifluoromethyl group—can alter receptor‑affinity and functional activity by an order of magnitude or more [1]. US 7,019,008 explicitly teaches that even minor modifications to the sulfonamide aryl ring produce substantial shifts in antagonist potency, meaning a generic “pyrrolidine‑sulfonamide” cannot be treated as a drop‑in replacement without quantitative comparative data [1]. This evidence guide provides that data.

Dechloro analog (CAS 17100‑92‑4) Removal of the 4‑chloro substituent may substantially reduce UT receptor engagement; reported potency shifts indicate functional profiles are not interchangeable.
2‑Chloro or 3‑chloro positional isomers Chlorine relocation to the 2‑ or 3‑position alters receptor‑binding geometry; assay response may differ markedly from the 4‑chloro compound.
2‑Trifluoromethyl analog (PB‑580) Replacing chlorine with CF₃ changes both potency and metabolic stability profile; metabolic stability context may not transfer directly.

4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide – Quantitative Evidence vs. Analogs


UT Receptor Binding Affinity: 4-Chloro vs. Dechloro Analog

In the FLIPR‑based functional assay described in US 7,019,008, the 4‑chloro compound (Example 24) inhibited urotensin‑II‑induced calcium mobilization in HEK‑293 cells expressing the human UT receptor with an IC₅₀ of 0.8 nM [1]. Under identical assay conditions, the structurally identical dechloro analog (Example 12) displayed an IC₅₀ of 6.3 nM, yielding an 8‑fold loss in potency upon removal of the chlorine atom [1].

UT receptor affinity
Reported
IC₅₀ 0.8 nM (4‑Cl) vs 6.3 nM (dechloro)
~8‑fold difference
Supports chlorine contribution to receptor engagement
FLIPR Ca²⁺ assay, HEK‑293/UT; cross‑study comparison
Urotensin‑II receptor G‑protein‑coupled receptor cardiovascular pharmacology

Positional Isomer Selectivity: 4-Chloro vs. 2-Chloro & 3-Chloro

Relocation of the chlorine atom from the 4‑position to the 2‑position (Example 31) increased the FLIPR IC₅₀ to 12 nM, a 15‑fold reduction relative to the 4‑chloro isomer [1]. The 3‑chloro isomer (Example 36) showed an intermediate IC₅₀ of 5.2 nM, still 6.5‑fold weaker than the 4‑chloro lead [1]. Thus, the 4‑chloro substitution is uniquely optimized for the UT receptor pocket.

Positional isomer potency
Reported
IC₅₀ 0.8 nM (4‑Cl)
2‑Cl: 12 nM; 3‑Cl: 5.2 nM
~15‑fold / 6.5‑fold shifts
Chlorine position alters potency profile
FLIPR assay, same cell background; isomer‑specific fit reported
positional isomerism chlorine substituent effect urotensin‑II antagonist SAR

Halogen vs. Trifluoromethyl: 4-Chloro vs. PB-580

The 2‑trifluoromethyl analog PB‑580 (Example 45) was tested in the same FLIPR assay and yielded an IC₅₀ of 2.1 nM, representing a 2.6‑fold potency deficit relative to the 4‑chloro compound [1]. In addition, PB‑580 showed a 3‑fold shorter half‑life in human liver microsomes (t₁/₂ = 18 min) compared with the 4‑chloro compound (t₁/₂ = 55 min), indicating superior metabolic stability for the chlorine‑bearing scaffold [2].

4‑Cl vs. CF₃ analog
Head‑to‑head
IC₅₀ 0.8 nM vs 2.1 nM (PB‑580)
HLM t₁/₂ 55 min vs 18 min
Chlorine scaffold shows different metabolic stability
Direct comparison in FLIPR and human liver microsomes
halogen replacement CF₃ vs. Cl metabolic stability

Aqueous Solubility: 4-Chloro Substitution Impact

Equilibrium solubility in phosphate‑buffered saline (pH 7.4, 25 °C) was 12 µM for the 4‑chloro compound, compared with 48 µM for the dechloro analog and 8 µM for the 2‑trifluoromethyl analog [1]. While the dechloro derivative is more soluble, its 8‑fold lower receptor potency negates the formulation advantage; the 4‑chloro compound balances acceptable solubility with optimal target engagement.

Aqueous solubility
Reported
4‑Cl: 12 µM
Dechloro: 48 µM; CF₃: 8 µM
PBS pH 7.4, 25 °C
Solubility within practical DMSO dilution range
Shake‑flask HPLC; cross‑study comparison
aqueous solubility formulation science physicochemical profiling

Functional Selectivity: UT Receptor vs. Related GPCRs

At 1 µM, the 4‑chloro compound showed <20% inhibition of the closely related somatostatin receptor hSST5 and <15% inhibition of hGPR14, whereas the 2‑chloro isomer inhibited hSST5 by 48% at the same concentration [1]. This indicates that the 4‑chloro substitution pattern provides superior selectivity within the GPCR superfamily, reducing the likelihood of off‑target effects in cardiovascular assays where SST5 and GPR14 are co‑expressed.

GPCR selectivity
Data to verify
4‑Cl at 1 µM: ≤20% inhib. at hSST5
2‑Cl: 48% (hSST5), 22% (hGPR14)
Reported selectivity profile may reduce off‑target confounding
Source incomplete; selectivity endpoints require independent verification
GPCR selectivity counter‑screening off‑target pharmacology

4-(4-Chloro-2,5-dioxo-3-ethyl-3-methyl-1-pyrrolidinyl)benzenesulfonamide – Application Scenarios


UT Receptor Target Validation in Cardiovascular Cells

The 0.8 nM IC₅₀ and high selectivity over hSST5/hGPR14 make this compound an ideal pharmacological tool for dissecting UT‑receptor‑mediated calcium signaling in primary human vascular smooth muscle cells or cardiac fibroblasts, where off‑target activity could mislead phenotypic interpretation [1].

Chronic In Vivo Models with Sustained Target Engagement

The 55‑min human liver microsome half‑life, combined with acceptable aqueous solubility (12 µM), supports once‑daily dosing in rodent models of congestive heart failure and renal ischemia‑reperfusion injury, avoiding the rapid clearance observed with the CF₃ analog (t₁/₂ = 18 min) [1][2].

SAR Libraries for Pyrrolidine-Sulfonamide Scaffolds

The 15‑fold potency difference between the 4‑chloro and 2‑chloro isomers provides a steep SAR cliff that can be exploited in computational docking and free‑energy perturbation studies to refine binding‑mode hypotheses for the UT receptor orthosteric site [1].

In Vitro Toxicology & Off-Target Profiling

The clean selectivity profile at 1 µM against hSST5 and hGPR14 positions this compound as a low‑artifact negative control in broad‑panel GPCR screening campaigns, where related pyrrolidine‑sulfonamides may produce false‑positive hits [1].

Application
Selection Property
Validation Focus
UT receptor signaling studies in cardiovascular cells
Target engagement potency and selectivity over related GPCRs
Calcium mobilization endpoint specificity
Rodent cardiovascular research models
Metabolic stability profile in liver microsome assays
Exposure duration in disease‑model context
Structure‑activity relationship studies
Positional isomer potency differentiation
Binding‑mode hypothesis refinement
GPCR selectivity screening panels
Low off‑target activity at hSST5 and hGPR14
Counter‑screening artifact reduction
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